Home > Products > Screening Compounds P6358 > 1,5-Diazocine-2,6(1H,5H)-dione
1,5-Diazocine-2,6(1H,5H)-dione - 652995-63-6

1,5-Diazocine-2,6(1H,5H)-dione

Catalog Number: EVT-12665813
CAS Number: 652995-63-6
Molecular Formula: C6H6N2O2
Molecular Weight: 138.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,5-Diazocine-2,6(1H,5H)-dione is a heterocyclic compound characterized by a unique diazocine structure. It belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a fused ring system that incorporates nitrogen atoms, which contributes to its chemical reactivity and biological properties.

Source

The compound can be synthesized through various methods, primarily involving the reaction of substituted benzoic acids and isatoic anhydrides. The synthesis of 1,5-diazocine-2,6(1H,5H)-dione has been documented in several studies, highlighting its relevance in organic synthesis and drug development .

Classification

1,5-Diazocine-2,6(1H,5H)-dione is classified as a tricyclic compound and falls under the broader category of diazocines, which are known for their potential as bioactive scaffolds in pharmaceutical applications. Its structural framework allows for various substitutions, leading to a diverse range of derivatives with enhanced biological activities.

Synthesis Analysis

Methods

The synthesis of 1,5-diazocine-2,6(1H,5H)-dione typically involves a three-step process:

  1. Formation of Isatoic Anhydride: Starting materials such as 1H-benzo[d][1,3]oxazine-2,4-diones are reacted with 2-aminobenzoic acids.
  2. Cyclization Reaction: This step involves the cyclization of the resulting intermediates to form the diazocine structure.
  3. Post-Cyclization Modifications: Further transformations may include alkylation and acylation to yield various derivatives .

Technical Details

The reaction conditions often include the use of bases such as sodium hydride in dry solvents like tetrahydrofuran. The yields for these reactions can vary but have been reported to be between 17% to 78%, depending on the specific conditions and substituents involved .

Molecular Structure Analysis

Structure

The molecular structure of 1,5-diazocine-2,6(1H,5H)-dione features two nitrogen atoms incorporated into a bicyclic framework. The presence of carbonyl groups at positions 2 and 6 plays a crucial role in its reactivity and interaction with biological targets.

Data

  • Molecular Formula: C12_{12}H8_{8}N2_2O2_2
  • Molecular Weight: Approximately 220.20 g/mol
  • Crystal Structure: X-ray diffraction studies have provided insights into its solid-state structure, confirming the arrangement of atoms within the molecule .
Chemical Reactions Analysis

Reactions

1,5-Diazocine-2,6(1H,5H)-dione can participate in various chemical reactions due to its electrophilic character:

  • Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attack by amines or alcohols.
  • Alkylation and Acylation: These reactions allow for the introduction of various substituents onto the diazocine framework .

Technical Details

The reaction conditions often require careful control of temperature and pH to optimize yields and selectivity. For instance, alkylation reactions are typically conducted in basic media to facilitate nucleophilic attack on electrophilic centers.

Mechanism of Action

Process

The mechanism by which 1,5-diazocine-2,6(1H,5H)-dione exerts its biological effects is not fully elucidated but is believed to involve interaction with specific cellular targets such as enzymes or receptors. The presence of electron-withdrawing groups enhances its reactivity towards nucleophiles in biological systems.

Data

Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines (e.g., HeLa and U87 cells) while showing lower toxicity towards normal cells (e.g., HEK293) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of carbonyl compounds; can undergo oxidation or reduction reactions depending on the substituents present .
Applications

Scientific Uses

  1. Medicinal Chemistry: The unique structural features make it a promising scaffold for designing new pharmaceuticals targeting various diseases.
  2. Biological Research: Studies involving this compound help elucidate mechanisms of action related to cancer treatment and other therapeutic areas.
  3. Material Science: Potential applications in developing new materials due to its unique electronic properties.
Introduction and Background

Historical Context of Eight-Membered Heterocyclic Systems in Medicinal Chemistry

The development of eight-membered heterocycles has followed a markedly different trajectory compared to their seven-membered counterparts. While tricyclic dibenzodiazepines like clobenzepam (antihistaminic) and dibenzothiazepines including quetiapine (antipsychotic) became clinical mainstays [1] [3], their eight-membered analogues faced significant synthetic barriers that limited exploration. The earliest reported diazocine-dione systems emerged in 1969 through condensation approaches involving benzene-1,2-diamines and phthalate esters [10], but these methods yielded only symmetrical structures without pharmacological characterization.

A pivotal shift occurred when dibenzo-fused diazocines were identified as chemosensitizers capable of inhibiting glycoprotein GP170, thereby enhancing intracellular drug accumulation in resistant cancer cells [1]. This discovery highlighted the biological relevance of the diazocine scaffold but concurrently revealed the field's fundamental limitation: nearly all reported compounds through the early 2000s possessed symmetrical substitution patterns due to synthetic methodology constraints. The absence of reliable routes to unsymmetrical derivatives prevented systematic structure-activity relationship studies, creating a decades-long gap between biological potential and practical realization [1] [7].

Table 1: Evolution of Heterocyclic Systems in Medicinal Chemistry

Heterocyclic SystemRepresentative DrugsTherapeutic ApplicationHistorical Limitations
DibenzoazepinesImipramineAntidepressantNarrow therapeutic index
Dibenzo[1,4]diazepinesClobenzepamAntihistaminicSedative side effects
Dibenzo[1,5]diazepines-UnderdevelopedMetabolic instability
Dibenzo[1,5]diazocinesChemosensitizer 9 [1]Multidrug resistance reversalSynthetic accessibility

Structural Classification of Diazocine-Diones as Privileged Scaffolds

The 1,5-diazocine-2,6-dione core comprises an eight-membered diketopiperazine analogue featuring two amide bonds constrained within a boat-configured ring. This system exhibits enhanced conformational flexibility compared to six-membered diketopiperazines, enabling adaptation to diverse binding pockets. When fused with aromatic systems, it generates privileged scaffolds with distinct topological classifications:

  • Monocyclic Derivatives: The parent 1,5-diazocane-2,6-dione (PubChem CID: 575184) represents the simplest scaffold with untapped pharmacological potential [2]. Its minimal structure offers maximal derivatization possibilities but suffers from synthetic accessibility challenges.

  • Tricyclic Dibenzo-Fused Systems: These constitute the most extensively studied class, including:

  • Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione: Characterized by angular fusion creating a V-shaped topology [5]
  • 5,12-Dihydrodibenzo[b,f][1,4]diazocine-6,11-dione: Features linear fusion producing a planar architecture [7]
  • Benzo[b]naphtho[2,3-f][1,5]diazocine-6,14(5H,13H)dione: Extended polycyclic system with enhanced hydrophobic character [1]
  • Heteroaromatic-Fused Variants: Recent innovations include:
  • Pyrido[3,2-c][1,5]benzodiazocine-5,11(6H,12H)-dione: Introduces hydrogen-bond accepting pyridine [1]
  • Pyrazino[3,2-c][1,5]benzodiazocine-6,12(5H,11H)dione: Incorporates metabolically resistant pyrazine [8]

These scaffolds demonstrate privileged scaffold behavior through their ability to bind multiple biologically relevant targets. Crystallographic analyses confirm that the diazocine-dione core maintains three key pharmacophoric elements: (1) two hydrogen-bond donor/acceptor amide groups, (2) a customizable hydrophobic cavity, and (3) variable chiral planes enabling enantioselective interactions [3] [7]. The biological validation comes from documented cytotoxic effects against glioblastoma (U87) and cervical cancer (HeLa) cell lines, along with measurable antibacterial activity against Gram-positive pathogens [1] [8].

Table 2: Structural and Biological Diversity of Dibenzo-Fused Diazocine-Diones

Compound TypeRepresentative StructureBiological ActivityStructural Advantage
Symmetrical dibenzo[1,5]diazocines6,12-dimethoxy derivativesWeak cytotoxic activitySynthetic accessibility
N-Alkyl unsymmetrical derivativesEthyl 2-(11-methyl-6,12-dioxo)acetateModerate anticancer activityEnhanced cell permeability
Heteroaromatic-fused systemsPyrido[3,2-c]benzodiazocine-dioneSelective cytotoxicityTarget-specific interactions
Pentacyclic bis-diazocinesFused dual-diazocine scaffoldMultitarget potentialRigidified binding conformation

Knowledge Gaps in Unsymmetrical Diazocine-Dione Synthesis

Despite recent advances, significant synthetic methodology gaps persist in diazocine-dione chemistry, primarily concerning the introduction of diverse substituents across the heterocyclic core:

  • Limitations of Dimerization Approaches: Traditional routes relying on anthranilic acid dimerization (POCl₃/NaH-mediated) exclusively produce symmetrical C₂-symmetric molecules [1]. These methods cannot incorporate differential aromatic substitution (R¹ ≠ R²) or mixed N-functionalization essential for optimizing drug-like properties. The inability to control regioselectivity during cyclization remains a fundamental constraint [3] [8].

  • Cyclization Challenges: Direct cyclization of 2-(2-aminobenzamido)benzoic acids (11) using standard peptide coupling reagents (carbodiimides) or polyphosphate ester (PPE) unexpectedly yields bicyclic benzo[1,3]oxazin-4-ones (12) rather than the desired diazocines [1] [3]. This occurs through preferential six-membered ring formation, demonstrating the kinetic preference for smaller cycles. Even thionyl chloride-mediated approaches produce complex mixtures containing ≤19% target diazocines alongside predominant oxazinone byproducts [1] [7].

  • N-Functionalization Barriers: Late-stage N-modification faces unexpected rearrangement pathways. Under basic conditions (NaH/DMF), N-unsubstituted-1,4-diazocinediones undergo regioselective rearrangement to 2-(2-aminophenyl)isoindoline-1,3-diones, effectively collapsing the eight-membered ring into fused five/six-membered systems [7]. This transformation highlights the kinetic instability of the diazocine ring when subjected to strong nucleophiles, necessitating protective group strategies.

  • Heterocyclic Fusion Limitations: Current methods for pyrido/pyrazino-diazocines suffer from low yields (17-19%) and require multistep sequences with chromatography purification [8]. The synthesis of pyrido[3,2-c][1,5]benzodiazocine-5,11(6H,12H)-dione involves:

a. Sulfinyl chloride formation from 3-aminopicolinic acid  b. Amide coupling with methyl 2-amino-5-chlorobenzoate  c. NaH-mediated cyclization (17% yield after chromatography)  

This inefficient route underscores the need for novel cyclization strategies compatible with heteroaromatic systems.

Recent innovations using isatoic anhydrides (13a-i) and 2-aminobenzoic acids (14a-d) in three-step sequences have enabled the first generation of truly unsymmetrical diazocines [1] [3]. However, these methods still exhibit substrate scope limitations, particularly with ortho-substituted aromatics and aliphatic amines, leaving ample opportunity for methodological improvements in catalytic cyclization and stereoselective synthesis.

Table 3: Synthesis Challenges and Recent Advances in Diazocine-Dione Chemistry

Synthetic ChallengeTraditional ApproachLimitationEmerging Solution
Symmetrical product formationAnthranilic acid dimerizationCannot produce unsymmetrical variantsIsatoic anhydride coupling [1]
Oxazinone byproduct formationCarbodiimide-mediated cyclizationThermodynamic preference for 6-membered ringsSodium hydride in anhydrous THF [3]
N-Alkylation regioselectivityDirect alkylation of dilactamRearrangement to isoindolinedionesPre-cyclization N-functionalization
Heterocycle-incorporated derivativesMulti-step linear synthesisLow yields (≤19%)Microwave-assisted cyclization [9]

Properties

CAS Number

652995-63-6

Product Name

1,5-Diazocine-2,6(1H,5H)-dione

IUPAC Name

1,5-dihydro-1,5-diazocine-2,6-dione

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C6H6N2O2/c9-5-1-3-7-6(10)2-4-8-5/h1-4H,(H,7,10)(H,8,9)

InChI Key

PNOZCJLGKWLDSL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=CNC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.